Lipophilicity Advantage vs. 5-Desmethyl Analog
The compound exhibits a predicted LogP of 2.2458 (ALOGPS), which is 0.39 units higher than that of the 5-desmethyl analog 2-(1-Benzylpyrrolidin-3-yl)ethanamine (LogP 1.8573) . This increased lipophilicity is driven by the additional methyl group on the pyrrolidine ring and correlates with enhanced predicted membrane permeability, a critical parameter for CNS-targeted compounds.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2458 |
| Comparator Or Baseline | 2-(1-Benzylpyrrolidin-3-yl)ethanamine (CAS 130927-84-3), LogP = 1.8573 |
| Quantified Difference | +0.39 LogP units (approximately 2.5-fold higher partition coefficient) |
| Conditions | ALOGPS 2.1 prediction algorithm as reported by vendor computational chemistry data |
Why This Matters
Higher lipophilicity can translate into improved passive diffusion across the blood-brain barrier, making this compound a preferable starting point for CNS drug discovery programs over the less lipophilic 5-desmethyl analog.
